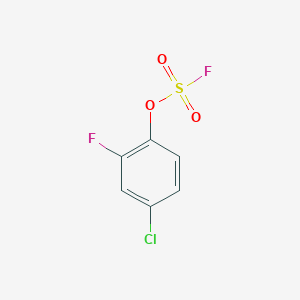

4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene” is likely a halogenated aromatic compound, given its name. It contains a benzene ring, which is an aromatic hydrocarbon, and it is substituted with chlorine, fluorine, and a fluorosulfonyloxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for installing halogens on a benzene ring . The fluorosulfonyloxy group might be introduced through a substitution reaction involving a fluorosulfonyl chloride reagent.Chemical Reactions Analysis

As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups can make the benzene ring less reactive towards electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Halogenated aromatic compounds are generally nonpolar, have relatively high boiling points due to their molecular weight, and are often resistant to degradation .Scientific Research Applications

Chemical Modification of Membranes

Research on the modification of membranes through chemical reagents, such as sulfhydryl and amino-reactive compounds, has implications for understanding membrane permeability and could relate to the broader study of how fluorinated compounds interact with biological systems. Although not directly related to "4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene," these studies provide foundational knowledge on chemical interactions at the cellular level (Knauf & Rothstein, 1971).

Groundwater Remediation

The application of heat-activated persulfate for the oxidation of perfluoroalkyl substances in groundwater showcases advanced chemical reactions that could be relevant to the environmental fate or remediation efforts involving similar fluorinated compounds. This research highlights the complexity of reactions involving fluorinated reagents and could suggest avenues for the application of "4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene" in environmental chemistry (Park et al., 2016).

Fluorosulfonyloxybenzene Derivatives in Polymer Science

Studies on the preparation and application of aromatic polymer proton exchange membranes using sulfonated monomers highlight the significance of fluorosulfonyloxybenzene derivatives in developing materials with advanced properties, such as improved ion exchange capacity and mechanical stability. These findings underscore the potential of "4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene" in the field of material science and engineering (Gao et al., 2020).

Fluorinated Benzenes in Organometallic Chemistry

The utilization of partially fluorinated benzenes in organometallic chemistry and catalysis provides insights into how "4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene" could be involved in similar reactions. These studies explore the binding strength, reactivity, and potential for C-H and C-F bond activation, offering a glimpse into the compound's utility in synthetic chemistry (Pike et al., 2017).

properties

IUPAC Name |

4-chloro-2-fluoro-1-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O3S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHYHKLYOVTADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2599411.png)

![[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2599415.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2599428.png)